Propargyl-PEG10-Amin

Übersicht

Beschreibung

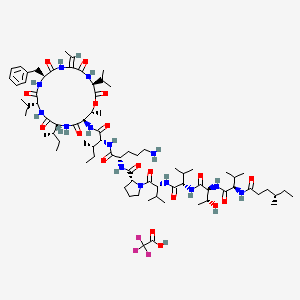

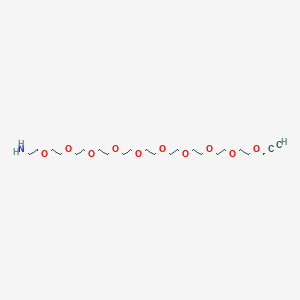

Propargyl-PEG10-amine is a compound that combines the properties of propargyl groups and polyethylene glycol (PEG) chains. The propargyl group is an alkyne functional group, while PEG is a polymer composed of repeating ethylene glycol units. Propargyl-PEG10-amine is often used as a linker in bioconjugation and drug delivery systems due to its ability to enhance solubility and stability of conjugated molecules.

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG10-amine has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

Biology: Employed in the modification of biomolecules for enhanced solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

Industry: Applied in the production of advanced materials and coatings

Wirkmechanismus

Target of Action

Propargyl-PEG10-amine is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .

Mode of Action

The propargyl group of Propargyl-PEG10-amine can react with azide-bearing compounds or biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage . This reaction is part of the “click chemistry” approach, which is characterized by its specificity, reliability, and speed .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG10-amine are dependent on the specific PROTACs that it helps to form .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance the bioavailability of the protacs it helps to form .

Result of Action

The result of the action of Propargyl-PEG10-amine is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the creation of PROTACs, which can selectively degrade target proteins within cells .

Action Environment

The action of Propargyl-PEG10-amine is influenced by the presence of a copper catalyst, which is necessary for the CuAAC reaction . Additionally, the pH, temperature, and concentration of the reactants can also affect the efficiency of the reaction .

Biochemische Analyse

Biochemical Properties

The propargyl group in Propargyl-PEG10-amine can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

As a PROTAC linker, Propargyl-PEG10-amine plays a crucial role in directing the degradation of target proteins within cells . By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, PROTACs can induce the ubiquitination and subsequent degradation of the target protein . This can have profound effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Propargyl-PEG10-amine involves its interaction with both the E3 ubiquitin ligase and the target protein . The propargyl group in Propargyl-PEG10-amine can form a covalent bond with the azide group on the target protein ligand through the CuAAC reaction . This allows the PROTAC to bring the target protein in close proximity to the E3 ligase, leading to the ubiquitination and degradation of the target protein .

Temporal Effects in Laboratory Settings

The stability and degradation of Propargyl-PEG10-amine in laboratory settings would depend on the specific conditions of the experiment. As a PEG derivative, it is likely to be stable under physiological conditions

Dosage Effects in Animal Models

The effects of Propargyl-PEG10-amine at different dosages in animal models would depend on the specific PROTAC being used and the target protein being degraded . Some PROTACs may show threshold effects, where a minimum dosage is needed to induce protein degradation . High doses could potentially lead to off-target effects or toxicity .

Metabolic Pathways

As a small molecule, Propargyl-PEG10-amine is likely to be metabolized by common metabolic pathways in the cell . The specific enzymes or cofactors it interacts with would depend on the structure of the PROTAC and the target protein .

Transport and Distribution

The transport and distribution of Propargyl-PEG10-amine within cells and tissues would depend on the specific PROTAC being used . Some PROTACs may interact with transporters or binding proteins, which could affect their localization or accumulation .

Subcellular Localization

The subcellular localization of Propargyl-PEG10-amine would depend on the specific PROTAC being used and the target protein . Some PROTACs may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propargyl-PEG10-amine can be synthesized through a multi-step process involving the coupling of propargyl groups with PEG chains. One common method involves the reaction of propargyl bromide with PEG10-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of Propargyl-PEG10-amine often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as column chromatography or recrystallization to ensure high purity and yield .

Types of Reactions:

Oxidation: Propargyl-PEG10-amine can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of carbonyl compounds.

Reduction: The compound can be reduced to form saturated amines.

Substitution: Propargyl-PEG10-amine can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

Substitution: Reagents like sodium azide or thiols can be used in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or thiol-substituted compounds.

Vergleich Mit ähnlichen Verbindungen

- Propargyl-PEG4-amine

- Propargyl-PEG8-amine

- Propargyl-PEG12-amine

Comparison: Propargyl-PEG10-amine is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. Compared to shorter PEG chains like Propargyl-PEG4-amine, Propargyl-PEG10-amine offers better solubility and reduced aggregation. Longer PEG chains like Propargyl-PEG12-amine may provide higher solubility but can also lead to increased steric hindrance, affecting the efficiency of bioconjugation reactions .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO10/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-22-23-34-21-19-32-17-15-30-13-11-28-9-7-26-5-3-24/h1H,3-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHRQQWHOZKWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

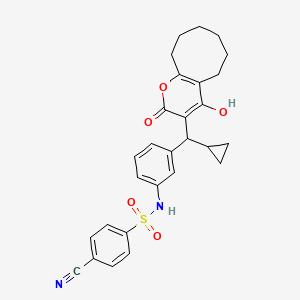

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)